1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone
Description
Properties
IUPAC Name |
2-(benzenesulfonyl)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-15-6-5-9-17-19(15)21-20(27-17)23-12-10-22(11-13-23)18(24)14-28(25,26)16-7-3-2-4-8-16/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZAWMJXVMZRMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzothiazole-Piperazine Scaffolds
Compound 5j (1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-((benzo[d]thiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)ethanone)
- Structural Differences : Replaces the phenylsulfonyl group with a triazole-thio-benzothiazole substituent.
- Physicochemical Data : Molecular weight 507.10 (vs. target compound ~488.5 estimated), C: 54.42%, H: 4.17%, N: 19.31% .
- Activity : Exhibits anticancer activity via DNA intercalation but lower solubility due to the hydrophobic triazole-thio group .
Compound 7p (1-(4-(phenylsulfonyl)piperazin-1-yl)-2-((1-(4-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)ethanone)
- Structural Differences : Substitutes the benzothiazole with a trifluoromethylphenyl-tetrazole-thio group.
- Physicochemical Data : Molecular weight 513.10, ESI-HRMS 513.09834, melting point 175–177°C .
- Activity : Demonstrates antiproliferative activity against HeLa cells (IC₅₀ ~8.2 µM), attributed to the electron-withdrawing CF₃ group enhancing cellular uptake .
Compound from (2-(Benzo[d]thiazol-2-yl)-5-(4-(4-chlorophenylsulfonyl)piperazin-1-yl)phenol)
- Structural Differences: Integrates a phenolic hydroxyl group and a chlorophenylsulfonyl substituent.
- Activity : Shows potent anticancer activity (IC₅₀ ~3.5 µM against MCF-7 cells), likely due to the chloro-sulfonyl group’s electrophilic reactivity .
Comparative Physicochemical Properties
*Estimated based on structural similarity.
Pharmacological Activity Comparison
- Anticancer Mechanisms: Target Compound: Likely inhibits topoisomerase II or microtubule polymerization (inferred from benzothiazole analogs) . 7p: Targets tubulin polymerization with enhanced permeability from the CF₃ group . Compound: Induces apoptosis via ROS generation in cancer cells .
Potency :
- The chlorophenylsulfonyl derivative () shows the highest potency (IC₅₀ ~3.5 µM), followed by 7p (IC₅₀ ~8.2 µM). The target compound’s activity is hypothesized to fall within this range but requires experimental validation.
Q & A
Q. Advanced
- Quantum mechanics (QM) : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and predict electronic properties .
- Molecular dynamics (MD) : Simulate binding stability with protein targets (e.g., >50 ns trajectories in GROMACS) to prioritize stable analogs .
- ADMET prediction : Tools like SwissADME forecast bioavailability, BBB penetration, and toxicity risks .
What protocols ensure the compound’s stability during storage and experimental use?
Q. Advanced
- Storage : Lyophilized form at -20°C in amber vials to prevent photodegradation; DMSO stock solutions stored under argon to avoid oxidation .
- Degradation analysis : Forced degradation studies (e.g., exposure to UV light, acidic/basic conditions) monitored via UPLC-MS to identify breakdown products .
- Cryopreservation : For biological assays, use cryoprotectants (e.g., trehalose) in cell-based systems to maintain compound integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
